molecular formula C16H10Cl2O5S B2663985 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one CAS No. 950269-63-3

3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2663985
CAS No.: 950269-63-3
M. Wt: 385.21
InChI Key: JLCQNQAJVBKGGV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dichlorobenzenesulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 6-methoxy-2H-chromen-2-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    2,4-Dichlorobenzenesulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.

    3-(Chlorosulfonyl)benzoic acid: Another sulfonyl chloride derivative with different reactivity.

Uniqueness

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is unique due to the combination of its chromenone core and the 3,4-dichlorobenzenesulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-12(17)13(18)8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQNQAJVBKGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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